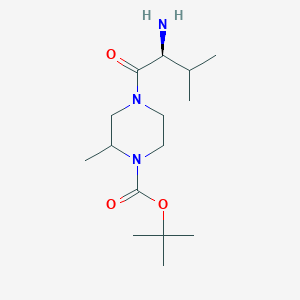
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an amino acid derivative and a piperazine ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the protection of amino acids and subsequent esterification. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method is known for its efficiency and high yields, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is not only efficient but also versatile, accommodating a wide range of substrates.
Analyse Des Réactions Chimiques
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: DCC, DMAP
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can form stable complexes with proteins, influencing their function and activity . This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl Nα-Protected Amino Acid Esters: These compounds share a similar structure and are used in peptide synthesis.
tert-Butyl Esters: Commonly used as protecting groups in organic synthesis.
Uniqueness
What sets 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester apart is its unique combination of an amino acid derivative and a piperazine ring. This structure provides it with distinct chemical properties, making it particularly useful in the synthesis of complex molecules and in the study of protein-ligand interactions .
Propriétés
Formule moléculaire |
C15H29N3O3 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-7-8-18(11(3)9-17)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |
Clé InChI |
WJYGSQGZVFDTTQ-KIYNQFGBSA-N |
SMILES isomérique |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N |
SMILES canonique |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















